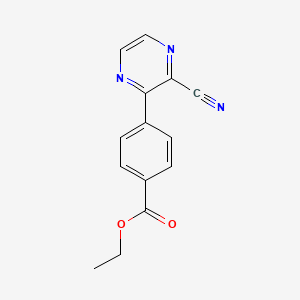

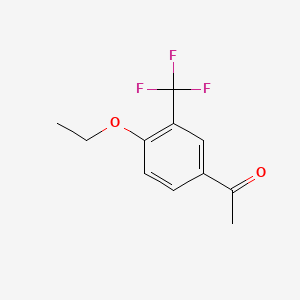

![molecular formula C9H9F2NO B1398662 N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine CAS No. 1217255-04-3](/img/structure/B1398662.png)

N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine

Descripción general

Aplicaciones Científicas De Investigación

Electrophilic Amination and Active Site Modification

Hydroxylamine derivatives are used as electrophilic aminating agents, enabling the specific modification of nucleophilic residues within enzymes. For example, O-(2,4-dinitrophenyl)hydroxylamine has been studied for its ability to selectively aminate methionine residues near the active sites of enzymes, affecting enzyme activity without altering the spectral properties significantly (D’Silva, Williams, & Massey, 1986).

Synthesis and Chemical Reactivity

Hydroxylamine derivatives serve as key intermediates in the synthesis of various organic compounds. They participate in reactions that lead to the synthesis of polysubstituted iminopyridinium ylides, showcasing their role in expanding the scope of organic synthesis (Legault & Charette, 2003).

Photolytic Reactions and Radical Formation

The photolysis of certain hydroxylamine derivatives has been explored for the generation of radical species, leading to the formation of imines and other valuable chemical entities. This demonstrates their utility in photochemical reactions and the study of radical mechanisms (Sakurai, Mizuno, Kubota, & Inoue, 1991).

Fluorinated Compounds and Reactivity

The presence of fluorine atoms in hydroxylamine derivatives significantly influences their reactivity, especially in the context of reactions with aldehydes and nitrosobenzenes. This aspect of their chemistry is crucial for the synthesis of azoxybenzenes and the exploration of acid-catalyzed rearrangements (Miller & Furin, 1987).

Analytical Applications

Hydroxylamine derivatives, such as O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride, have been employed in the analytical determination of carbonyl-containing compounds, demonstrating their versatility beyond synthetic applications. They offer sensitive detection methods for various aldehydes, ketones, and acids in different matrices, including environmental and biological samples (Cancilla & Que Hee, 1992).

Direcciones Futuras

: Coulter, D. A., Kilpatrick, C. D., Jones, D. O., et al. (2024). The Gravity Collective: A Comprehensive Analysis of the Electromagnetic Search for the Binary Neutron Star Merger GW190425. arXiv preprint arXiv:2404.15441. : Benchchem. (n.d.). N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine. Retrieved from source. : Springer. (2024). Comprehensive Analysis of the DnaJ/HSP40 Gene Family in Maize (Zea mays L.) Reveals that ZmDnaJ96 Enhances Abiotic Stress Tolerance. Retrieved from source.

Propiedades

IUPAC Name |

N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c1-2-9(12-13)6-3-4-7(10)8(11)5-6/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHBSDWCLCBNAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO)C1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1398579.png)

![Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1398581.png)

![(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester](/img/structure/B1398582.png)

![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398594.png)

![2-(2-{2-Chloro-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B1398600.png)

![Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B1398601.png)